Cas no 143261-63-6 (2-amino-4-(4-pyridinyl)-1,3,5-triazine)

2-Amino-4-(4-pyridinyl)-1,3,5-triazine is a heterocyclic compound featuring a triazine core substituted with an amino group and a pyridinyl moiety. This structure imparts unique electronic and coordination properties, making it valuable in coordination chemistry, material science, and pharmaceutical research. Its rigid, planar geometry facilitates the formation of stable metal-organic frameworks (MOFs) and supramolecular assemblies. The presence of both nitrogen-rich triazine and pyridine rings enhances its ability to act as a versatile ligand for transition metals. Additionally, its electron-deficient character makes it suitable for applications in optoelectronic materials and catalysis. The compound’s well-defined reactivity and structural stability further support its use in synthetic and mechanistic studies.
2-amino-4-(4-pyridinyl)-1,3,5-triazine structure
143261-63-6 structure
商品名:2-amino-4-(4-pyridinyl)-1,3,5-triazine
CAS番号:143261-63-6
MF:C8H7N5
メガワット:173.174679994583
CID:2121763
PubChem ID:14977275

2-amino-4-(4-pyridinyl)-1,3,5-triazine 化学的及び物理的性質

名前と識別子

    • 2-amino-4-(4-pyridinyl)-1,3,5-triazine
    • 4-pyridin-4-yl-1,3,5-triazin-2-amine
    • Z1165163028
    • AKOS013180699
    • 857-600-8
    • 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
    • DA-10316
    • DTXSID70566385
    • EN300-6298476
    • DTXCID20517160
    • 143261-63-6
    • SCHEMBL4948820
    • 1,3,5-Triazin-2-amine, 4-(4-pyridinyl)-
    • CS-0253239
    • インチ: InChI=1S/C8H7N5/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11,12,13)
    • InChIKey: XDOWEJICGSZQCA-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 173.07014524Da
  • どういたいしつりょう: 173.07014524Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

2-amino-4-(4-pyridinyl)-1,3,5-triazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6298476-0.25g
4-(pyridin-4-yl)-1,3,5-triazin-2-amine
143261-63-6 95%
0.25g
$452.0 2023-06-01
Enamine
EN300-6298476-1.0g
4-(pyridin-4-yl)-1,3,5-triazin-2-amine
143261-63-6 95%
1g
$914.0 2023-06-01
Enamine
EN300-6298476-5.0g
4-(pyridin-4-yl)-1,3,5-triazin-2-amine
143261-63-6 95%
5g
$2650.0 2023-06-01
A2B Chem LLC
AY31756-2.5g
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
143261-63-6 95%
2.5g
$1921.00 2024-04-20
1PlusChem
1P01G4Z0-250mg
1,3,5-Triazin-2-amine, 4-(4-pyridinyl)-
143261-63-6 95%
250mg
$621.00 2024-06-20
1PlusChem
1P01G4Z0-1g
1,3,5-Triazin-2-amine, 4-(4-pyridinyl)-
143261-63-6 95%
1g
$1192.00 2024-06-20
Aaron
AR01G57C-50mg
1,3,5-Triazin-2-amine, 4-(4-pyridinyl)-
143261-63-6 95%
50mg
$317.00 2025-02-14
Aaron
AR01G57C-10g
1,3,5-Triazin-2-amine, 4-(4-pyridinyl)-
143261-63-6 95%
10g
$5428.00 2023-12-16
A2B Chem LLC
AY31756-10g
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
143261-63-6 95%
10g
$4171.00 2024-04-20
A2B Chem LLC
AY31756-250mg
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
143261-63-6 95%
250mg
$511.00 2024-04-20

2-amino-4-(4-pyridinyl)-1,3,5-triazine 関連文献

2-amino-4-(4-pyridinyl)-1,3,5-triazineに関する追加情報

Comprehensive Guide to 2-amino-4-(4-pyridinyl)-1,3,5-triazine (CAS No. 143261-63-6): Properties, Applications, and Market Insights

2-amino-4-(4-pyridinyl)-1,3,5-triazine (CAS No. 143261-63-6) is a heterocyclic organic compound that has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. This triazine derivative features a unique molecular structure combining a pyridine ring and a triazine core, making it a valuable building block in synthetic chemistry. Researchers and industry professionals frequently search for "2-amino-4-(4-pyridinyl)-1,3,5-triazine uses" or "CAS 143261-63-6 suppliers," highlighting its growing commercial relevance.

The compound exhibits remarkable thermal stability and solubility in common organic solvents, which contributes to its wide applicability. Its molecular formula C8H7N5 and molecular weight of 173.17 g/mol make it particularly interesting for drug discovery programs. Recent studies focusing on "triazine-based drug candidates" have identified 2-amino-4-(4-pyridinyl)-1,3,5-triazine as a promising scaffold for developing kinase inhibitors and antimicrobial agents. The presence of both amino and pyridinyl groups allows for diverse chemical modifications, enabling the creation of novel derivatives with tailored properties.

In the pharmaceutical sector, 2-amino-4-(4-pyridinyl)-1,3,5-triazine has shown potential in addressing current healthcare challenges. With increasing global concerns about antibiotic resistance, researchers are exploring its derivatives as "next-generation antimicrobial agents." The compound's ability to interact with bacterial DNA gyrase and topoisomerase IV makes it a candidate for developing new classes of antibiotics. Additionally, its metal-chelating properties have sparked interest in neurological research, particularly in studies investigating "neurodegenerative disease treatments."

The agrochemical industry has also recognized the value of 2-amino-4-(4-pyridinyl)-1,3,5-triazine, especially in developing eco-friendly pesticides. As sustainability becomes a key focus in agriculture, this compound's derivatives are being evaluated as potential alternatives to traditional pesticides. Its mode of action interferes with essential metabolic pathways in pests while demonstrating lower toxicity to beneficial organisms. Recent patent filings reveal growing interest in "triazine-based herbicides" and "plant growth regulators" containing this structural motif.

Material science applications of 2-amino-4-(4-pyridinyl)-1,3,5-triazine are expanding rapidly, particularly in the development of advanced polymers and coordination complexes. The compound serves as an excellent ligand for transition metals, forming stable complexes with potential applications in catalysis and luminescent materials. Researchers working on "organic electronic materials" have incorporated this triazine derivative into molecular designs for organic light-emitting diodes (OLEDs) and photovoltaic devices. Its electron-deficient character makes it particularly useful in creating n-type semiconductors.

The synthesis of 2-amino-4-(4-pyridinyl)-1,3,5-triazine typically involves nucleophilic substitution reactions between cyanuric chloride and 4-aminopyridine, followed by careful purification steps. Process optimization remains an active area of research, with recent publications focusing on "green chemistry approaches" to improve yield and reduce environmental impact. Analytical characterization typically employs techniques such as HPLC, mass spectrometry, and NMR spectroscopy to ensure purity and confirm structural identity.

Market trends indicate growing demand for 2-amino-4-(4-pyridinyl)-1,3,5-triazine, driven by its diverse applications. The global market for fine chemicals and pharmaceutical intermediates is projected to expand significantly, with this compound positioned as a valuable specialty chemical. Current pricing analysis shows variations based on purity grades, with research-grade material typically commanding higher prices. Suppliers are increasingly offering "custom synthesis services" for this compound to meet specific research and industrial requirements.

Safety considerations for handling 2-amino-4-(4-pyridinyl)-1,3,5-triazine include standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment (PPE) should be used when working with the compound. Material Safety Data Sheets (MSDS) provide detailed handling instructions, and proper waste disposal procedures should be followed. Researchers often search for "143261-63-6 safety data" or "2-amino-4-(4-pyridinyl)-1,3,5-triazine handling precautions" to ensure compliance with laboratory safety protocols.

Future research directions for 2-amino-4-(4-pyridinyl)-1,3,5-triazine include exploring its potential in bioconjugation chemistry and targeted drug delivery systems. The compound's ability to form stable linkages with biomolecules makes it attractive for developing diagnostic probes and therapeutic conjugates. Additionally, computational chemistry approaches are being employed to predict new derivatives with enhanced biological activity, addressing search queries like "triazine derivatives virtual screening." As synthetic methodologies advance, we anticipate seeing more innovative applications of this versatile compound across multiple scientific disciplines.

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